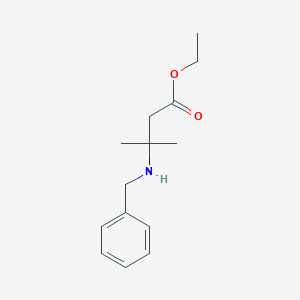

Ethyl 3-(benzylamino)-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(benzylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-17-13(16)10-14(2,3)15-11-12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVCXYHRYDQWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302340 | |

| Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17945-54-9 | |

| Record name | 17945-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(benzylamino)-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for Ethyl 3-(benzylamino)-3-methylbutanoate, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is grounded in established chemical principles and offers a clear, reproducible route for laboratory-scale synthesis. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present the information in a clear, accessible format for the discerning scientific professional.

Introduction: The Significance of β-Amino Esters

β-amino esters are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules, including β-lactam antibiotics, peptides, and various small molecule therapeutics.[1][2] Their structural motif, characterized by an amino group at the β-position relative to an ester functionality, imparts unique chemical properties that are highly sought after in drug design. The target molecule of this guide, Ethyl 3-(benzylamino)-3-methylbutanoate, incorporates both a protected β-amino ester core and a benzyl group, making it a versatile scaffold for further chemical elaboration.

Strategic Approach: A Two-Step Synthesis

The most logical and efficient pathway to Ethyl 3-(benzylamino)-3-methylbutanoate involves a two-step sequence. This strategy focuses on first constructing the core β-amino ester, followed by the introduction of the benzyl group via a selective N-alkylation method. This approach ensures high yields and minimizes the formation of undesirable byproducts.

Caption: Overall two-step synthetic strategy.

Part 1: Synthesis of Ethyl 3-amino-3-methylbutanoate

The foundational step in this synthesis is the preparation of the primary β-amino ester, Ethyl 3-amino-3-methylbutanoate. A highly effective method for this transformation is the reductive amination of a β-keto ester. In this case, we will utilize ethyl 3-methyl-3-oxobutanoate as the starting material.

Mechanistic Rationale

The reaction proceeds via the formation of an enamine intermediate from the β-keto ester and an ammonia source, which is then reduced in situ to the desired β-amino ester. This one-pot reaction is both atom-economical and efficient.

Caption: Mechanism of β-amino ester synthesis.

Experimental Protocol: Synthesis of Ethyl 3-amino-3-methylbutanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-methyl-3-oxobutanoate | 144.17 | 14.42 g | 0.1 |

| Ammonium Acetate | 77.08 | 38.54 g | 0.5 |

| Sodium Cyanoborohydride | 62.84 | 6.28 g | 0.1 |

| Methanol | 32.04 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 3-methyl-3-oxobutanoate (14.42 g, 0.1 mol) and ammonium acetate (38.54 g, 0.5 mol).

-

Add methanol (200 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium cyanoborohydride (6.28 g, 0.1 mol) to the cooled solution in small portions over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue to pH > 10 with 6 M NaOH and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 3-amino-3-methylbutanoate.

-

Purify the product by vacuum distillation to yield a colorless oil.

Part 2: N-Benzylation via Reductive Amination

With the primary β-amino ester in hand, the final step is the introduction of the benzyl group. Reductive amination is the method of choice for this transformation due to its high selectivity and mild reaction conditions, which avoids over-alkylation that can be an issue with direct alkylation using benzyl halides.[3]

Mechanistic Rationale

This reaction involves the condensation of the primary amine of Ethyl 3-amino-3-methylbutanoate with benzaldehyde to form an imine intermediate. This imine is then selectively reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired N-benzylated product.[4][5] The use of NaBH(OAc)₃ is particularly advantageous as it is a mild and selective reagent for the reduction of iminium ions in the presence of aldehydes.[4]

Caption: Reductive amination workflow.

Experimental Protocol: Synthesis of Ethyl 3-(benzylamino)-3-methylbutanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-amino-3-methylbutanoate | 145.20 | 14.52 g | 0.1 |

| Benzaldehyde | 106.12 | 10.61 g | 0.1 |

| Sodium Triacetoxyborohydride | 211.94 | 25.43 g | 0.12 |

| Dichloromethane (DCM) | 84.93 | 250 mL | - |

| Acetic Acid | 60.05 | 6.01 g | 0.1 |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Ethyl 3-amino-3-methylbutanoate (14.52 g, 0.1 mol) and dichloromethane (250 mL).

-

Add benzaldehyde (10.61 g, 0.1 mol) to the solution, followed by acetic acid (6.01 g, 0.1 mol).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (25.43 g, 0.12 mol) to the reaction mixture in portions over 30 minutes. An exothermic reaction may be observed.

-

Continue stirring the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the imine intermediate is fully consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Ethyl 3-(benzylamino)-3-methylbutanoate as a pure oil.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical State |

| Ethyl 3-amino-3-methylbutanoate | C₇H₁₅NO₂ | 145.20 | 70-80% | Colorless Oil |

| Ethyl 3-(benzylamino)-3-methylbutanoate | C₁₄H₂₁NO₂ | 235.32 | 85-95% | Pale Yellow Oil |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of Ethyl 3-(benzylamino)-3-methylbutanoate. By employing a two-step strategy centered around the formation of a key β-amino ester intermediate followed by a selective reductive amination, this approach offers high yields and purity. The protocols provided are robust and can be readily implemented in a standard organic synthesis laboratory. This versatile building block can now be utilized for the development of novel chemical entities with potential therapeutic applications.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Myers, A. G., et al. (2011). A robust reductive amination of aldehydes and ketones. Myers Research Group, Harvard University. [Link]

-

Anderson, R. J., & Anderson, M. W. (2010). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Journal of Visualized Experiments, (39), e1815. [Link]

-

Lynn, D. M., Anderson, D. G., Putnam, D., & Langer, R. (2001). Accelerated discovery of synthetic transfection vectors: a high-throughput screening of a combinatorial library of degradable poly(β-amino esters). Journal of the American Chemical Society, 123(33), 8155-8156. [Link]

-

PubChem. (n.d.). Ethyl 3-amino-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination. [Link]

-

PubChem. (n.d.). Ethyl 3-(benzylamino)-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(benzylamino)-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(benzylamino)-3-methylbutanoate is a fascinating organic molecule that holds potential as a building block in the synthesis of novel compounds, particularly within the pharmaceutical and agrochemical industries. Its structure, which combines a β-amino acid ester with a sterically hindered quaternary carbon and an N-benzyl group, imparts a unique combination of properties that are of significant interest to synthetic chemists. The presence of a secondary amine and an ester functional group provides two reactive centers for further molecular elaboration, while the gem-dimethyl group on the β-carbon introduces conformational constraints that can be exploited in the design of bioactive molecules.

While specific applications of Ethyl 3-(benzylamino)-3-methylbutanoate are not extensively documented in publicly available literature, its structural analog, Ethyl 3-(benzylamino)propanoate, is recognized as a key intermediate in the synthesis of various therapeutic agents. This suggests that Ethyl 3-(benzylamino)-3-methylbutanoate could serve a similar role, potentially leading to the development of new chemical entities with valuable biological activities.

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-(benzylamino)-3-methylbutanoate. In the absence of extensive experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide reasoned estimations, alongside detailed experimental protocols for the empirical determination of these properties.

Core Physicochemical Properties

A summary of the known and estimated physicochemical properties of Ethyl 3-(benzylamino)-3-methylbutanoate is presented in the table below. It is important to note that many of these values are computed or estimated based on the properties of structurally related compounds due to the limited availability of direct experimental data.

| Property | Value (with rationale for estimation where applicable) | Source |

| Molecular Formula | C₁₄H₂₁NO₂ | [1] |

| Molecular Weight | 235.32 g/mol | [1] |

| Physical State | Likely a liquid at room temperature. This is inferred from the properties of similar N-benzylated amino esters which are often liquids with relatively high boiling points. | Inferred |

| Melting Point | Not available. If it were a solid, it would likely have a low melting point. The non-symmetrical structure and the presence of a flexible benzyl group may hinder efficient crystal packing. | - |

| Boiling Point | Estimated to be in the range of 140-160 °C at reduced pressure (e.g., 2 mmHg). This is a reasoned estimation based on the boiling point of the less sterically hindered analog, Ethyl 3-(benzylamino)propanoate (135 °C at 2 mmHg), with an expected increase due to the additional methyl groups. | Inferred |

| Solubility | - Water: Predicted to have low solubility. The presence of the large, nonpolar benzyl group and the overall hydrocarbon content will likely dominate over the polar contributions of the ester and amine groups. - Organic Solvents: Expected to be soluble in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane. This is a general characteristic of esters with significant hydrocarbon character. | Inferred[2] |

| pKa (of the conjugate acid) | Estimated to be in the range of 8.5 - 9.5. The basicity of the secondary amine is expected to be slightly lower than that of a simple secondary amine due to the electron-withdrawing effect of the ester group. | Inferred |

| LogP (Octanol-Water Partition Coefficient) | 2.1 (Computed by XLogP3) | [1] |

| Appearance | Likely a colorless to pale yellow liquid. | Inferred |

Experimental Methodologies for Physicochemical Characterization

The following section details the step-by-step experimental protocols for the determination of the key physicochemical properties of Ethyl 3-(benzylamino)-3-methylbutanoate. The causality behind the experimental choices is explained to provide a deeper understanding of the validation process.

Determination of Boiling Point

The boiling point is a critical physical constant for the characterization of a liquid compound. Given the estimated high boiling point of Ethyl 3-(benzylamino)-3-methylbutanoate, distillation under reduced pressure is the recommended method to prevent decomposition.

Methodology: Vacuum Distillation

-

Apparatus Setup: Assemble a short-path distillation apparatus. This is preferred over a standard distillation setup to minimize the loss of material on the glass surfaces, which is crucial when working with small quantities. The apparatus consists of a round-bottom flask, a distillation head with a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

-

Sample Preparation: Place a small volume of the purified Ethyl 3-(benzylamino)-3-methylbutanoate into the round-bottom flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.

-

System Evacuation: Gradually evacuate the system to the desired pressure (e.g., 2 mmHg). A gradual reduction in pressure is important to prevent bumping of the liquid.

-

Heating: Gently heat the round-bottom flask using a heating mantle. The stirring should be initiated to ensure even heat distribution.

-

Observation and Data Collection: Observe the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, with the condensate dripping into the receiving flask at a steady rate (e.g., one drop per second). This temperature is the boiling point at the recorded pressure.

-

Correction to Atmospheric Pressure (Optional): If required, the boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, although this is less accurate than direct measurement at atmospheric pressure if the compound is stable.

Causality of Experimental Choices: Vacuum distillation is employed because many organic compounds with high molecular weights and polar functional groups, such as the target molecule, can decompose at their atmospheric boiling points. A short-path distillation apparatus is chosen to maximize the yield of the distilled product by minimizing the travel distance of the vapor.

Determination of Solubility

Solubility is a key parameter that influences the choice of solvents for reactions, purification, and formulation.

Methodology: Visual Assessment in Various Solvents

-

Solvent Selection: Choose a range of solvents with varying polarities, including water, ethanol, acetone, ethyl acetate, and a nonpolar solvent like hexane.

-

Sample Preparation: In a series of small, clean test tubes, add approximately 1 mL of each selected solvent.

-

Addition of Solute: To each test tube, add a small, accurately measured amount of Ethyl 3-(benzylamino)-3-methylbutanoate (e.g., 10 mg).

-

Observation: Vigorously shake each test tube for about one minute and then allow it to stand. Observe whether the compound dissolves completely. If it does, it is considered soluble. If a separate phase or solid particles remain, it is considered insoluble or partially soluble.

-

Quantitative Determination (Optional): For a more precise measurement of solubility in a specific solvent (e.g., water), a saturated solution can be prepared. The concentration of the dissolved compound in the saturated solution can then be determined using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy if the compound has a chromophore.

Causality of Experimental Choices: A range of solvents is used to build a comprehensive solubility profile. Visual assessment is a rapid and straightforward initial screening method. For quantitative analysis, HPLC or UV-Vis spectroscopy provides high sensitivity and accuracy for determining the concentration of the dissolved analyte.

Determination of pKa

The pKa value provides a measure of the basicity of the secondary amine in the molecule, which is crucial for understanding its behavior in acidic or basic environments, and for developing salt forms in pharmaceutical applications.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of Ethyl 3-(benzylamino)-3-methylbutanoate and dissolve it in a suitable solvent system, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

-

Titration: Add the acid titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The equivalence point can be determined from the point of inflection of the curve. The pKa is the pH at the half-equivalence point.

-

Software Analysis: Alternatively, the data can be analyzed using software that can perform a first or second derivative plot to accurately determine the equivalence point and subsequently the pKa.

Causality of Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of an ionizable group. The use of a co-solvent is necessary if the compound is not sufficiently soluble in water. A strong acid is used as the titrant to ensure a sharp and well-defined titration curve.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of Ethyl 3-(benzylamino)-3-methylbutanoate.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of Ethyl 3-(benzylamino)-3-methylbutanoate.

Spectral Data Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the region of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzyl CH₂: A singlet around 3.7-3.9 ppm.

-

Ester OCH₂CH₃: A quartet around 4.1 ppm and a triplet around 1.2 ppm.

-

CH₂ adjacent to ester: A singlet around 2.5 ppm.

-

gem-Dimethyl Group: A singlet around 1.3 ppm corresponding to the six protons of the two methyl groups.

-

NH Proton: A broad singlet which may appear over a wide range and could exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ester Carbonyl: A peak around 172-174 ppm.

-

Aromatic Carbons: Several peaks in the region of 127-140 ppm.

-

Ester OCH₂: A peak around 60-62 ppm.

-

Benzyl CH₂: A peak around 50-52 ppm.

-

Quaternary Carbon: A peak around 55-57 ppm.

-

CH₂ adjacent to ester: A peak around 45-47 ppm.

-

gem-Dimethyl Carbons: A peak around 25-27 ppm.

-

Ester CH₃: A peak around 14-15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Multiple bands in the region of 2800-3100 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp absorption band around 1730-1740 cm⁻¹.

-

C-N Stretch: An absorption band around 1100-1200 cm⁻¹.

-

C-O Stretch (ester): Two bands, one stronger and one weaker, in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region, including characteristic bands for monosubstituted benzene.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 235.

-

Major Fragmentation Pathways: Expect fragmentation to yield a prominent benzylic cation (m/z = 91). Other fragments may arise from the loss of the ethoxy group from the ester, and cleavage adjacent to the nitrogen atom.

-

Conclusion

Ethyl 3-(benzylamino)-3-methylbutanoate presents as a molecule with significant potential for applications in synthetic chemistry, particularly in the development of new pharmaceuticals and agrochemicals. While a comprehensive experimental dataset of its physicochemical properties is yet to be established in the literature, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can confidently determine the key physicochemical parameters of this compound. The provided estimations, based on sound chemical principles and data from analogous structures, offer valuable preliminary insights for guiding experimental design and anticipating the behavior of this promising molecule in various chemical and biological systems.

References

-

PubChem. Ethyl 3-amino-3-methylbutanoate. [Link]

-

PubChem. Ethyl 3-(benzylamino)-3-methylbutanoate. [Link]

-

ChemBK. ethyl 3-methylbutanoate. [Link]

-

Scribd. Ester Solubility and Preparation Lab Report. [Link]

-

PubChem. N-alpha-Benzyl-L-alanine methyl ester. [Link]

-

ResearchGate. Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production. [Link]

-

PubChem. beta-Alanine, N,N-dimethyl-, ethyl ester. [Link]

-

N-Methyl Benzyl Amine. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

-

RSC Publishing. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. [Link]

-

PubChem. N-Benzyl-N-methyl-L-alanine methyl ester. [Link]

-

National Center for Biotechnology Information. Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer. [Link]

-

PubChem. beta-Alanine, N-benzyl-N-(2-chloroethyl)-, methyl ester, hydrochloride. [Link]

-

PubChem. Benzoic acid, p-amino-, 2-(N-benzyl-N-methylamino)ethyl ester, hydrochloride. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [Link]

-

National Center for Biotechnology Information. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. [Link]

-

Wikipedia. 3-Aminoisobutyric acid. [Link]

-

Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

-

AIR Unimi. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. [Link]

-

PubMed. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

-

MDPI. Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. [Link]

-

Wikipedia. β-Alanine ethyl ester. [Link]

-

PubChem. Beta-Aminoisobutyric Acid. [Link]

-

PubMed. Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. [Link]

-

MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties of Ethyl 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-propionic Acid Ester. [Link]

Sources

A Technical Guide to Ethyl 3-(benzylamino)-3-methylbutanoate: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(benzylamino)-3-methylbutanoate, a substituted β-amino acid ester. The document details its chemical identity, including its IUPAC name, molecular structure, and key registry identifiers. A summary of its physicochemical properties is presented. In the absence of published experimental data, a plausible, well-grounded synthetic pathway is proposed, complete with a step-by-step protocol and workflow visualization. Furthermore, a theoretical analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, and Mass Spectrometry) is provided to aid in its identification and characterization. The guide also explores potential research and development applications by drawing structural parallels to related compounds, while emphasizing the need for empirical validation. This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this specific chemical entity.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to all scientific inquiry. This section delineates the formal nomenclature and structural representation of Ethyl 3-(benzylamino)-3-methylbutanoate.

2.1 IUPAC Name The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is ethyl 3-(benzylamino)-3-methylbutanoate .[1]

2.2 Chemical Formula and Molecular Weight

2.3 Key Identifiers

-

CAS Number: 17945-54-9[1]

-

PubChem CID: 288946[1]

-

InChI Key: AYVCXYHRYDQWIC-UHFFFAOYSA-N[1]

-

Canonical SMILES: CCOC(=O)CC(C)(C)NCC1=CC=CC=C1[1]

2.4 Structural Representation

The structure features a central quaternary carbon atom bonded to two methyl groups, a methylene group attached to the ester function, and a benzylamino moiety. This arrangement classifies it as a sterically hindered β-amino acid ester.

Caption: 2D Chemical Structure of Ethyl 3-(benzylamino)-3-methylbutanoate.

Physicochemical Properties

A summary of the key computed physicochemical properties is provided below. This data is essential for planning synthetic procedures, purification strategies, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂ | PubChem[1] |

| Molecular Weight | 235.32 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Proposed Synthetic Pathway

4.1 Retrosynthetic Analysis & Causality

The target molecule contains a secondary amine, which is a classic hallmark of a reductive amination reaction. The C-N bond can be disconnected to reveal a precursor ketone (ethyl 3,3-dimethyl-4-oxobutanoate) and benzylamine. This specific disconnection is advantageous because both starting materials are commercially available or readily synthesized, providing a convergent and efficient route.

4.2 Proposed Forward Synthesis: Reductive Amination

This protocol describes the reaction between ethyl 3,3-dimethyl-4-oxobutanoate and benzylamine, followed by in-situ reduction of the resulting iminium intermediate.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 3,3-dimethyl-4-oxobutanoate (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Amine Addition: Add benzylamine (1.1 eq) to the solution dropwise at room temperature. Stir the mixture for 30-60 minutes to facilitate the formation of the imine/iminium ion intermediate.

-

Reductant Addition: In a separate flask, prepare a solution or slurry of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is the preferred choice.

-

Expertise Note: NaBH(OAc)₃ is specifically chosen over stronger agents like NaBH₄ because it is less basic, moisture-tolerant, and highly selective for the reduction of iminium ions in the presence of the ester functional group. This selectivity is crucial for preventing unwanted side reactions and ensuring a clean product profile, making the protocol self-validating.

-

-

Reduction: Add the NaBH(OAc)₃ portion-wise to the reaction mixture over 20-30 minutes, monitoring for any exotherm. Allow the reaction to stir at room temperature for 12-24 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, Ethyl 3-(benzylamino)-3-methylbutanoate.

4.3 Synthesis Workflow Diagram

Caption: Proposed reductive amination pathway for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Due to a lack of publicly available experimental spectra, this section provides a theoretical prediction of the key spectroscopic features based on the molecule's structure. This serves as a benchmark for researchers to confirm the identity of the synthesized compound.

-

5.1 Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.15 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester, coupled to the methyl group.

-

δ 3.80 (s, 2H): Methylene protons of the benzyl group (-N-CH₂-Ph).

-

δ 2.40 (s, 2H): Methylene protons adjacent to the ester carbonyl group (-CO-CH₂-C-).

-

δ 1.25 (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.

-

δ 1.10 (s, 6H): Singlet for the six equivalent protons of the two geminal methyl groups.

-

δ ~1.5-2.0 (br s, 1H): Broad singlet for the amine proton (-NH-).

-

-

5.2 Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~172.0: Ester carbonyl carbon (C=O).

-

δ ~140.0: Quaternary aromatic carbon of the benzyl group.

-

δ ~128.5-127.0: Aromatic carbons (CH) of the benzyl group.

-

δ ~60.5: Methylene carbon of the ethyl ester (-O-CH₂-).

-

δ ~55.0: Quaternary carbon of the butanoate chain.

-

δ ~50.0: Methylene carbon of the benzyl group (-N-CH₂-).

-

δ ~45.0: Methylene carbon adjacent to the ester carbonyl.

-

δ ~25.0: Geminal methyl carbons.

-

δ ~14.0: Methyl carbon of the ethyl ester (-CH₃).

-

-

5.3 Predicted Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z 236.16, corresponding to the protonated molecular ion (C₁₄H₂₂NO₂⁺).

-

Key Fragmentation: A likely fragmentation pathway would involve the loss of the ethoxy group (-OC₂H₅) or cleavage at the benzylic position, yielding a fragment at m/z 91 (tropylium ion).

-

Potential Applications in Research and Development

While no specific biological activities or applications have been documented for Ethyl 3-(benzylamino)-3-methylbutanoate itself, its structural analogue, Ethyl 3-(benzylamino)propanoate , is recognized as a valuable intermediate in medicinal chemistry and agrochemistry.[2][3]

-

Pharmaceutical Intermediate: The non-methylated analogue is a key building block for synthesizing beta-agonist prodrugs used in treating conditions like psoriasis.[2][3] The introduction of the gem-dimethyl group in the target molecule could be a strategic modification to alter the compound's metabolic stability and lipophilicity (Thorpe-Ingold effect). This makes it a compound of interest for creating novel scaffolds in drug discovery programs.

-

Agrochemical Synthesis: Related structures serve as intermediates for certain insecticides.[2]

-

Building Block: As a sterically hindered β-amino acid derivative, it can be used in peptide synthesis to introduce conformational constraints or in the construction of complex molecular architectures.

Authoritative Insight: The gem-dimethyl substitution is a common tactic in medicinal chemistry to block metabolic oxidation at the adjacent position, potentially increasing the half-life of a drug candidate. Therefore, while the applications of Ethyl 3-(benzylamino)-3-methylbutanoate are currently speculative, its structure suggests it is a logical next-generation building block for programs that have previously utilized its non-methylated counterpart. All potential applications require rigorous experimental validation.

Handling and Safety Recommendations

No specific toxicological data for this compound is available. Therefore, it must be handled with the standard care afforded to all new chemical entities.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-(benzylamino)-3-methylbutanoate is a well-defined chemical entity with a clear structure and nomenclature. While its synthesis and applications are not explicitly described in current literature, established chemical principles allow for the design of a reliable synthetic route via reductive amination. The predicted spectroscopic data provides a solid foundation for its future characterization. Its structural features, particularly the gem-dimethyl group, suggest it could be a valuable building block for medicinal chemistry and materials science, offering a strategic modification over its non-methylated analogue. Further research is necessary to explore its reactivity, biological activity, and full potential as a synthetic intermediate.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 288946, Ethyl 3-(benzylamino)-3-methylbutanoate. Retrieved January 14, 2026, from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved January 14, 2026, from [Link].

-

Pharmaffiliates. (2025). Ethyl 3-(benzylamino)propanoate: Synthesis, Applications, and Chemical Properties. Retrieved January 14, 2026, from [Link].

-

The Royal Society of Chemistry (2014). Supplementary Information for Green Chemistry. Retrieved January 14, 2026, from [Link].

-

Yeast Metabolome Database. (n.d.). Ethyl 3-methyl butanoate (YMDB01334). Retrieved January 14, 2026, from [Link].

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(benzylamino)-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is foundational to modern chemical analysis. This document will not only present the predicted data but will also delve into the rationale behind the spectral features, grounding the analysis in established principles of spectroscopy.

Molecular Structure and Properties

Ethyl 3-(benzylamino)-3-methylbutanoate is a secondary amine and an ester with the following structural characteristics:

-

Chemical Formula: C₁₄H₂₁NO₂

-

Molecular Weight: 235.32 g/mol

-

IUPAC Name: Ethyl 3-(benzylamino)-3-methylbutanoate

The unique arrangement of its functional groups—a bulky tertiary carbon center attached to a secondary amine, a flexible ethyl ester, and an aromatic benzyl group—gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of Ethyl 3-(benzylamino)-3-methylbutanoate

Caption: 2D structure of Ethyl 3-(benzylamino)-3-methylbutanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Data for Ethyl 3-(benzylamino)-3-methylbutanoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.10 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.70 | Singlet | 2H | -N-CH₂-Ph |

| ~2.40 | Singlet | 2H | -CH₂-C(CH₃)₂- |

| ~1.25 | Singlet | 6H | -C(CH₃)₂- |

| ~1.20 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.80 (broad) | Singlet | 1H | N-H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.35 - 7.20): The cluster of signals in this region is characteristic of the five protons on the phenyl ring of the benzyl group. The overlapping nature of these signals is typical for a monosubstituted benzene ring where the electronic environments of the ortho, meta, and para protons are similar.

-

Ethyl Ester Group (δ 4.10 and 1.20): The quartet at approximately 4.10 ppm corresponds to the methylene protons (-O-CH₂-) of the ethyl group. These protons are deshielded due to the adjacent oxygen atom. The signal is split into a quartet by the three neighboring protons of the methyl group. The corresponding methyl protons (-CH₃) appear as a triplet at around 1.20 ppm, split by the two methylene protons. This classic quartet-triplet pattern is a hallmark of an ethyl group.[1][2][3][4]

-

Benzyl Group Methylene (δ 3.70): The singlet at approximately 3.70 ppm is assigned to the two protons of the methylene group attached to the nitrogen and the phenyl ring (-N-CH₂-Ph). The singlet nature of this peak indicates no adjacent protons to cause splitting.

-

Methylene Adjacent to Quaternary Carbon (δ 2.40): The singlet at around 2.40 ppm corresponds to the two protons of the methylene group adjacent to the quaternary carbon.

-

Gem-Dimethyl Group (δ 1.25): The singlet at approximately 1.25 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups attached to the quaternary carbon. The equivalence of these methyl groups leads to a single, unsplit signal.

-

Amine Proton (δ 1.80): The broad singlet at around 1.80 ppm is attributed to the proton on the secondary amine. The broadness of this peak is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-(benzylamino)-3-methylbutanoate

| Chemical Shift (ppm) | Carbon Assignment |

| ~173 | C=O (Ester) |

| ~140 | Quaternary aromatic C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~60 | -O-CH₂-CH₃ |

| ~55 | Quaternary C(CH₃)₂ |

| ~50 | -N-CH₂-Ph |

| ~45 | -CH₂-C(CH₃)₂ |

| ~25 | -C(CH₃)₂ |

| ~14 | -O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~173): The signal in the downfield region is characteristic of the ester carbonyl carbon, which is significantly deshielded.[5][6][7]

-

Aromatic Carbons (δ ~127-140): The signals in this range correspond to the six carbons of the benzene ring. The quaternary carbon to which the methylene group is attached is expected to be at the lower field end of this range (~140 ppm), while the other aromatic CH carbons will appear between 127 and 129 ppm.[8]

-

Oxygenated Carbons (δ ~60): The signal at approximately 60 ppm is assigned to the methylene carbon of the ethyl ester (-O-CH₂-).

-

Aliphatic Carbons (δ ~14-55): The remaining signals in the upfield region correspond to the aliphatic carbons of the molecule. The quaternary carbon bearing the two methyl groups is expected around 55 ppm. The benzylic methylene carbon (-N-CH₂-Ph) should appear around 50 ppm. The methylene carbon adjacent to the quaternary center is predicted at roughly 45 ppm. The two equivalent methyl carbons of the gem-dimethyl group are expected at approximately 25 ppm, and the methyl carbon of the ethyl ester will be the most upfield signal at around 14 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Ethyl 3-(benzylamino)-3-methylbutanoate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3350 | Weak-Medium | N-H stretch (secondary amine) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250-1050 | Strong | C-O stretch (ester) |

| ~1150 | Medium | C-N stretch |

| ~740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation of the IR Spectrum

-

N-H Stretch (~3350 cm⁻¹): A weak to medium intensity band in this region is characteristic of the N-H stretching vibration of a secondary amine.[9][10][11][12][13] This peak is typically sharper than the broad O-H stretch of alcohols.

-

C-H Stretches (~3030 and 2950-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring, while the bands below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic portions of the molecule.

-

C=O Stretch (~1730 cm⁻¹): A strong, sharp absorption band around 1730 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) in the ester functionality.[2]

-

Aromatic C=C Stretches (~1600, 1495, 1450 cm⁻¹): These medium to weak intensity bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretch (~1250-1050 cm⁻¹): The strong absorption in this region is attributed to the C-O stretching vibration of the ester group.

-

C-N Stretch (~1150 cm⁻¹): A medium intensity band around this wavenumber is expected for the C-N stretching vibration.

-

Aromatic C-H Bending (~740, 700 cm⁻¹): The strong bands in this region are due to the out-of-plane C-H bending vibrations of the monosubstituted benzene ring.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes fragmentation of the molecule.[14][15][16][17][18] The predicted mass spectrum provides information about the molecular weight and the structural fragments of the compound.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 235, corresponding to the molecular weight of the compound.

Table 4: Predicted Key Fragmentation Peaks in the Mass Spectrum of Ethyl 3-(benzylamino)-3-methylbutanoate

| m/z | Proposed Fragment |

| 220 | [M - CH₃]⁺ |

| 162 | [M - COOCH₂CH₃]⁺ |

| 148 | [M - CH₂C(CH₃)₂]⁺ |

| 106 | [C₆H₅CH₂NH]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum

The fragmentation of Ethyl 3-(benzylamino)-3-methylbutanoate is expected to be driven by the presence of the nitrogen and oxygen atoms, as well as the stability of the resulting fragments.[19][20][21][22][23]

Proposed Fragmentation Pathway

Caption: Proposed key fragmentation pathways in EI-MS.

-

Loss of a Methyl Group (m/z 220): Cleavage of one of the methyl groups from the quaternary carbon would result in a fragment ion at m/z 220.

-

Loss of the Ethyl Ester Group (m/z 162): Cleavage of the bond between the quaternary carbon and the methylene group of the butanoate chain would lead to the loss of the ethyl ester radical, resulting in a fragment at m/z 162.

-

Benzylic Cleavage (m/z 91): A very common fragmentation pathway for benzyl-containing compounds is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of the highly stable tropylium ion at m/z 91.

-

Formation of an Iminium Ion (m/z 106): Alpha-cleavage adjacent to the nitrogen atom can also lead to the formation of a resonance-stabilized iminium ion.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following are standard protocols.

NMR Sample Preparation

-

Weigh approximately 5-20 mg of the purified liquid or solid sample into a clean, dry vial.[24]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[25][26]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[26][27]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[24]

IR Spectroscopy (Neat Liquid)

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[28]

-

Place a small drop of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire a background spectrum with the empty plates, then acquire the sample spectrum.[29]

Electron Ionization Mass Spectrometry (EI-MS)

-

The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.[14][16]

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[15][18]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of Ethyl 3-(benzylamino)-3-methylbutanoate based on predicted data. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental spectroscopic principles, offers a valuable resource for the structural elucidation and verification of this compound. The inclusion of standard experimental protocols further enhances the utility of this guide for researchers in synthetic chemistry and drug development.

References

- IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry.

- Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.

- NMR Sample Prepar

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- IR Spectroscopy of Liquids. (n.d.).

- LCGC International. (n.d.).

- Heacock, R. A., & Marion, L. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI News.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- 8.

- How to make an NMR sample. (n.d.). Durham University.

- Organomation. (n.d.).

- Mass Spectrometry: Fragment

- Fragmentation (mass spectrometry). (n.d.). In Wikipedia.

- Homework.Study.com. (n.d.). 4.

- Acquiring an IR Spectrum. (n.d.).

- MDPI. (n.d.).

- TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube.

- Creative Proteomics. (n.d.).

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry.

- Electron ioniz

- Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

- ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.).

- Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry.

- A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. (2022, November 16). Researching.

- JoVE. (2024, December 5).

- Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra.

- Steffen's Chemistry Pages. (n.d.). 13C chemical shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2023, August 29).

- Chemistry LibreTexts. (2021, December 15). 6.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of...

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. rroij.com [rroij.com]

- 18. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 22. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 25. sites.bu.edu [sites.bu.edu]

- 26. How to make an NMR sample [chem.ch.huji.ac.il]

- 27. ocw.mit.edu [ocw.mit.edu]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. orgchemboulder.com [orgchemboulder.com]

In-Depth Technical Guide: Properties and Hazards of Ethyl 3-(benzylamino)-3-methylbutanoate (CAS number 17945-54-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, as well as the potential hazards associated with Ethyl 3-(benzylamino)-3-methylbutanoate. The information herein is intended to support safe handling, storage, and use of this compound in a laboratory and drug development setting.

Chemical Identity and Physicochemical Properties

Ethyl 3-(benzylamino)-3-methylbutanoate, with CAS number 17945-54-9, is a substituted aminobutanoate ester. Its structure plays a key role in its chemical reactivity and potential biological activity, making it a compound of interest in pharmaceutical synthesis.[1]

Table 1: Chemical Identity of CAS 17945-54-9

| Identifier | Value | Source |

| CAS Number | 17945-54-9 | [1] |

| IUPAC Name | ethyl 3-(benzylamino)-3-methylbutanoate | [2] |

| Synonyms | Butanoic acid, 3-methyl-3-[(phenylmethyl)amino]-, ethyl ester; Ethyl 3-benzylamino-3-methylbutyrate | [2] |

| Molecular Formula | C₁₄H₂₁NO₂ | [1][2] |

| Molecular Weight | 235.32 g/mol | [2] |

| Appearance | Liquid | [1] |

Table 2: Physicochemical Properties of CAS 17945-54-9

| Property | Value | Source |

| Purity | 95% | [1] |

| Computed XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 6 | [2] |

Hazard Identification and Classification

For Ethyl 3-(benzylamino)propionate, the following GHS classification has been reported:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Class: Acute Toxicity 4, Oral

-

Hazard Statement: H302 (Harmful if swallowed)

It is imperative to handle CAS 17945-54-9 with caution and to obtain a substance-specific SDS from the supplier before use. The following sections on handling, storage, and emergency procedures are based on general principles for handling research chemicals of unknown toxicity and the available data for its structural analog.

Diagram 1: General Hazard Assessment Workflow

This diagram illustrates a logical workflow for assessing the hazards of a research chemical where a specific Safety Data Sheet is not immediately available.

Sources

A Technical Guide to the Synthesis and Application of β-Amino Acid Esters in Modern Drug Development

This guide provides an in-depth technical review of β-amino acid esters, a pivotal class of molecules in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the synthesis, properties, and strategic applications of these valuable compounds. We will explore the causality behind synthetic choices and the practical implications of their unique structural features, grounding all claims in authoritative scientific literature.

Part 1: The Strategic Importance of the β-Backbone

α-Amino acids are the fundamental building blocks of life, but their direct use in peptide-based therapeutics is often hampered by poor metabolic stability and limited conformational diversity. The introduction of an additional carbon atom into the backbone to create β-amino acids fundamentally alters these properties. β-Amino acid esters, as their versatile derivatives, serve as the gateway to harnessing this potential.

The primary strategic advantages of incorporating β-amino acids into therapeutic candidates include:

-

Enhanced Proteolytic Stability: The altered backbone is not recognized by many endogenous proteases, leading to significantly longer in-vivo half-lives for β-peptides compared to their α-peptide counterparts.[1][2]

-

Unique Conformational Preferences: The increased flexibility of the β-amino acid backbone allows for the formation of stable, predictable secondary structures, such as helices and turns, even in short peptide sequences.[3][4][5] This provides a powerful tool for designing molecules that can mimic the bioactive conformations of natural peptides or proteins.

-

Expanded Structural Diversity: For a given side chain, a β-amino acid can exist as one of four possible diastereoisomers ((R/S) at Cα and (R/S) at Cβ), offering a vast expansion of chemical space for molecular design and optimization.[1][2]

This guide will focus on the synthesis of the ester derivatives, which are the immediate precursors for solid-phase peptide synthesis and other crucial transformations in drug development.

Part 2: Core Synthetic Methodologies for β-Amino Acid Esters

The efficient and stereocontrolled synthesis of β-amino acid esters is paramount. The choice of synthetic route is dictated by factors such as desired stereochemistry, substrate scope, scalability, and safety. Below, we analyze the most robust and widely adopted methods from a process chemistry perspective.[6]

The Aza-Michael Addition: A Workhorse Reaction

The conjugate addition of an amine nucleophile to an α,β-unsaturated ester (the aza-Michael reaction) is one of the most direct and powerful methods for forming the β-amino ester scaffold.[7][8]

Causality of the Method: This reaction is driven by the electrophilic nature of the β-carbon in the unsaturated ester, which is susceptible to attack by a wide range of nitrogen nucleophiles. The versatility of both the amine and the ester component allows for the synthesis of a diverse library of products.

Key Considerations:

-

Catalysis: While the reaction can proceed without a catalyst, it is often slow.[8] Lewis acids (e.g., Yb(OTf)₃, Bi(OTf)₃) or solid-supported catalysts like silica gel can be employed to activate the electrophile and accelerate the reaction, often under solvent-free conditions.[8][9]

-

Stereocontrol: Achieving enantioselectivity is a critical challenge. Modern approaches utilize chiral auxiliaries, such as pseudoephedrine, attached to the substrate to direct the nucleophilic attack, yielding high diastereoselectivity.[7][10] The auxiliary can then be cleaved to reveal the desired chiral β-amino ester. Catalytic asymmetric methods using chiral organocatalysts are also increasingly prevalent.[11]

Diagram 1: General Mechanism of the Aza-Michael Addition

A simplified schematic of the aza-Michael addition reaction.

Arndt-Eistert Homologation: Building from α-Amino Acids

The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon chain extension (homologation) of a carboxylic acid, making it ideally suited for converting readily available α-amino acids into their β-homologs.[12][13]

Causality of the Method: The process involves converting an N-protected α-amino acid into an acid chloride, which then reacts with diazomethane to form a diazoketone. The crucial step is the subsequent Wolff rearrangement of the diazoketone, catalyzed by silver(I) or driven by photochemistry, to generate a ketene intermediate.[12][14] This ketene is then trapped by an alcohol (e.g., methanol or ethanol) to yield the desired β-amino acid ester.[12]

Key Considerations:

-

Safety: The primary drawback is the use of diazomethane, which is toxic and explosive. Modern protocols often utilize safer alternatives or in-situ generation methods in flow reactors to mitigate this risk.[14][15] The Kowalski ester homologation is a safer alternative that avoids diazomethane entirely.[12]

-

Stereochemical Integrity: A major advantage of the Arndt-Eistert synthesis is that the Wolff rearrangement proceeds with retention of stereochemistry at the α-carbon, allowing for the synthesis of enantiomerically pure β-amino acids from chiral α-amino acid precursors.[16]

Diagram 2: Workflow for Arndt-Eistert Synthesis of a β-Amino Acid Ester

Sequential steps in the Arndt-Eistert homologation process.

Other Notable Synthetic Routes

While the aza-Michael and Arndt-Eistert reactions are dominant, other methods are valuable for accessing specific substitution patterns:

-

Reduction of Enamines: Chiral β-enamino esters can be diastereoselectively reduced via catalytic hydrogenation to produce β-amino esters with high stereocontrol.[17]

-

Mannich-Type Reactions: The reaction between an ester enolate, an aldehyde, and an amine can construct the β-amino ester skeleton, with modern variants using pre-formed imines and catalytic asymmetric approaches.[18][19]

-

Ring-Opening of β-Lactams: Nucleophilic opening of chiral β-lactams with alcohols provides a reliable route to β-amino esters, leveraging the extensive chemistry developed for penicillin and other β-lactam antibiotics.

Comparison of Major Synthetic Routes

| Method | Key Advantages | Key Disadvantages | Scalability | Stereocontrol |

| Aza-Michael Addition | Atom economical, mild conditions, wide substrate scope.[8] | Can be slow without a catalyst; asymmetric catalysis can be complex. | Good to Excellent | Good; requires chiral auxiliaries or catalysts.[7] |

| Arndt-Eistert Homologation | Excellent retention of stereochemistry, starts from readily available α-amino acids.[16] | Use of hazardous diazomethane, multi-step process.[12][13] | Moderate; flow chemistry improves safety.[14] | Excellent |

| Reduction of Enamines | High potential for diastereoselectivity.[17] | Requires synthesis of the enamine precursor. | Good | Good to Excellent |

| Mannich-Type Reactions | Convergent, builds complexity quickly. | Can generate multiple stereoisomers if not well-controlled. | Moderate | Moderate to Good |

Part 3: Applications in Drug Development and Medicinal Chemistry

The true value of β-amino acid esters lies in their application as building blocks for creating sophisticated therapeutic agents.[5][20]

Peptidomimetics: Engineering Stability and Function

The primary application of β-amino acids is in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[1][4] By strategically replacing α-amino acids with their β-counterparts, chemists can:

-

Inhibit Enzymatic Degradation: Create peptide analogues for use as receptor agonists or antagonists that have significantly longer duration of action.[1][21]

-

Stabilize Bioactive Conformations: The propensity of β-peptides to form stable helices allows for the design of mimics of helical protein domains, which are crucial for mediating protein-protein interactions—a key target class in modern drug discovery.[21][22]

Prodrug Development

The ester functionality of β-amino acid esters can be used in prodrug strategies. Amino acid ester prodrugs can enhance the cellular absorption of a parent drug through peptide transport mechanisms.[][24] This approach can improve the oral bioavailability of drugs that are otherwise poorly absorbed.[25][26]

Poly(β-amino esters) (PBAEs) in Gene Delivery

Polymerization of monomers containing β-amino ester motifs leads to the formation of poly(β-amino esters). These polymers are biodegradable and pH-responsive.[27] They can self-assemble with nucleic acids like DNA and siRNA to form nanoparticles that are effective for non-viral gene delivery, offering a safer alternative to viral vectors.[28]

Part 4: Key Experimental Protocol: Asymmetric Aza-Michael Addition

This section provides a representative, self-validating protocol for the synthesis of a chiral β-amino ester using a chiral auxiliary, adapted from literature procedures.[7][8][9]

Objective: To synthesize ethyl 3-(benzylamino)butanoate via diastereoselective aza-Michael addition of benzylamine to ethyl crotonate. (This is a representative example; an actual asymmetric synthesis would typically employ a chiral amine or auxiliary for stereocontrol.)

Materials:

-

Ethyl crotonate (1 equivalent)

-

Benzylamine (1.2 equivalents)

-

Silica Gel (for chromatography, activated)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add activated silica gel (20 g).

-

Addition of Reagents: Add anhydrous DCM (40 mL) to the flask. Sequentially add ethyl crotonate (e.g., 10 mmol, 1.14 g) and benzylamine (12 mmol, 1.29 g) to the stirred slurry at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, filter the reaction mixture to remove the silica gel. Wash the silica gel cake with additional DCM (2 x 20 mL).

-

Extraction: Combine the organic filtrates and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of 5% to 20% EtOAc in hexanes to elute the product.

-

Characterization: Combine the pure fractions and concentrate to yield the β-amino ester as a colorless oil. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. For asymmetric variants, chiral HPLC would be used to determine the enantiomeric or diastereomeric excess.

Self-Validation: The success of the protocol is validated at each stage. TLC monitoring confirms the consumption of starting materials and the formation of a new, more polar product. Spectroscopic analysis (NMR, MS) provides definitive structural confirmation. The final yield and purity are quantitative measures of the protocol's efficiency.

Part 5: Future Outlook

The field of β-amino acid ester chemistry continues to evolve. Key areas of future research include the development of more efficient and highly enantioselective catalytic methods that avoid the use of stoichiometric chiral auxiliaries.[29] Furthermore, the application of β-peptides and their derivatives in modulating complex biological pathways, such as protein-protein interactions and cellular signaling, represents a major frontier in medicinal chemistry.[21] The continued innovation in both the synthesis and application of these versatile building blocks ensures their prominent role in the future of drug discovery and development.

References

-

Palomo, C., Oiarbide, M., Laso, A. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]

-

Abdel-Magid, A. F., Cohen, J. H., Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry, 6(10), 955-970. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

Palomo, C., Oiarbide, M., Laso, A. (2004). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-90. [Link]

-

Davies, H. M., Lee, G. H. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications, (29), 3110-2. [Link]

-

ChemRxiv. (2023). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. [Link]

-

Basu, B., Das, P., Hossain, I. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. SYNLETT, 2004(14), 2630-2632. [Link]

-

University of Minnesota Digital Conservancy. (2014). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

-

Pinho, V. D., Gutmann, B., Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 4(70), 37419-37422. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

-

Martin, S. F., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. ACS Catalysis, 3(8), 1864–1868. [Link]

-

Smith, A. D., et al. (2019). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie, 131(35), 12193-12198. [Link]

-

Wang, J. (2006). Enantioselective synthesis of β-amino esters. PolyU Institutional Research Archive. [Link]

-

Singh, P., et al. (2012). Aza-Michael Reactions in Ionic Liquids. A Facile Synthesis of β-Amino Compounds. Letters in Organic Chemistry, 9(5), 353-358. [Link]

-

Cohen, J. H., et al. (2002). Stereoselective synthesis of β-aryl-β-amino esters. Tetrahedron Letters, 43(11), 1977–1981. [Link]

-

Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309. [Link]

-

Semantic Scholar. (2013). Synthesis of chiral β-amino acid derivatives by asymmetric hydrosilylation with an imidazole derived organocatalyst. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

Chatterton, J. E., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-22. [Link]

-

Kobayashi, S., Ishitani, H., Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432. [Link]

-

Sunshine, J. C., Green, J. J. (2012). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology, 948, 139-152. [Link]

-

Gopi, H. N., et al. (2003). Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. Current Medicinal Chemistry, 10(16), 1585-97. [Link]

-

Rehman, M. F., Naveed, N., Riaz, R. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

-

Forró, E., Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(21), 5021. [Link]

-

Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

-

Liu, S., et al. (2019). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials, 8(4), e1801359. [Link]

-

Rehman, M. F., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

ResearchGate. (2002). Beta-amino acids: versatile peptidomimetics. [Link]

-

Seebach, D., Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]

-

Taveira, A. F., et al. (2016). Amino Acids in the Development of Prodrugs. Molecules, 21(9), 1225. [Link]

-

Majumdar, S., et al. (2016). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery, 13(11), 1547-1559. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Pro-Drug Development. [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 12. Arndt-Eistert Synthesis [organic-chemistry.org]

- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sci-hub.box [sci-hub.box]

- 18. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ethz.ch [ethz.ch]

- 24. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Enantioselective synthesis of β-amino esters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

"potential biological activities of N-benzyl amino acid derivatives"

An In-depth Technical Guide to the Potential Biological Activities of N-Benzyl Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract